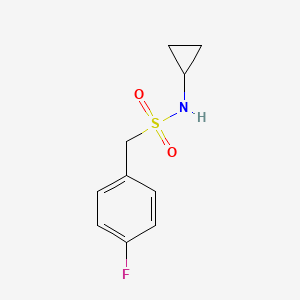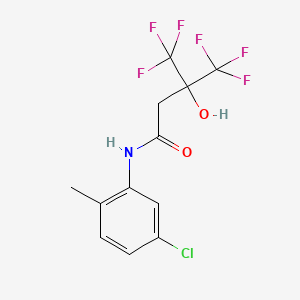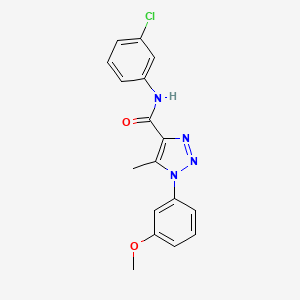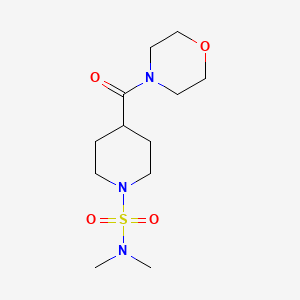
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, involves processes like proton transfer and the formation of ion pairs, as indicated by spectroscopic studies (Binkowska et al., 2001).
Molecular Structure Analysis
- The molecular structure of N-(4-Fluorophenyl)methanesulfonamide, a similar compound, closely resembles those of other alkyl sulfonanilides. Substitutions at the para position of the benzene ring, such as fluoro, bromo, or nitro groups, have been observed to not significantly change the space group (Gowda et al., 2007).
Chemical Reactions and Properties
- Compounds like fluorobis(phenylsulfonyl)methane exhibit nucleophilic properties, as shown in methodologies for fluoromethylation of alkyl and benzyl halides (Prakash et al., 2009).
- Enantioselective addition reactions involving similar fluorinated compounds have also been reported, highlighting their reactivity and potential in stereochemical applications (Kamlar et al., 2010).
Physical Properties Analysis
- The physical properties of these compounds, including hydrogen bonding patterns and molecular packing, are often studied using techniques like X-ray diffraction (Binkowska et al., 2009).
Chemical Properties Analysis
- The chemical properties of related sulfonamide compounds are characterized by their reactivity in various organic reactions, including cyclopropanations and Michael additions, as demonstrated in multiple studies (Davies et al., 1996).
Aplicaciones Científicas De Investigación
Catalytic Enantioselective Reactions
A breakthrough in enantioselective synthesis, utilizing compounds like fluorobis(phenylsulfonyl)methane (FBSM), is highlighted by the development of catalytic protocols for monofluoromethylation reactions. This includes the unprecedented enantioselective monofluoromethylation of prochiral imines, showcasing the potential for creating chiral centers in organic molecules with high precision and efficiency (Mizuta et al., 2007).
Nucleophilic Fluoroalkylation
Research demonstrates efficient 1,4-addition reactions of α-substituted fluoro(phenylsulfonyl)methane derivatives, underlining the versatility of these compounds in Michael addition reactions. This methodology provides access to a wide range of fluorinated organic compounds, crucial for pharmaceutical and materials science research (Prakash et al., 2008).
Synthesis of Fluorinated β-Ketosulfones
An innovative approach for synthesizing α-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This method highlights the preparation of α,alpha-difluoro-β-ketosulfones and related compounds, essential in developing fluorinated molecules with potential biological activity (Ni et al., 2009).
Cyclopropenone Catalysis
The use of cyclopropenone in catalyzing the nucleophilic substitution of alcohols by methanesulfonate ion represents a novel application in organic synthesis. This method offers an alternative to traditional reactions by avoiding the use of hazardous byproducts, demonstrating the utility of cyclopropyl and sulfonyl groups in synthesis (Nacsa & Lambert, 2013).
Highly Stereoselective Transformations
A highly stereoselective transformation involving carboxylic esters to trisubstituted olefins via sulfonates of cis-1,2-disubstituted cyclopropanols has been reported. This method underscores the strategic use of sulfonate esters in facilitating complex rearrangements, leading to products with significant synthetic value (Kananovich et al., 2007).
Propiedades
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASZYYBGFCYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)


![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)
